molecular formula C16H32O9 B609286 m-PEG7-acid CAS No. 874208-91-0

m-PEG7-acid

Cat. No.: B609286
CAS No.: 874208-91-0
M. Wt: 368.42
InChI Key: NOPQIPMESCUIHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: m-PEG7-acid can be synthesized through the reaction of polyethylene glycol with succinic anhydride in the presence of a catalyst. The reaction typically involves the following steps:

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The final product is typically purified using techniques such as recrystallization or distillation .

Chemical Reactions Analysis

Comparison with Similar Compounds

  • m-PEG1-acid
  • m-PEG2-acid
  • m-PEG3-acid
  • m-PEG4-acid
  • m-PEG5-acid
  • m-PEG6-acid
  • m-PEG8-acid
  • m-PEG9-acid
  • m-PEG10-acid

Uniqueness: m-PEG7-acid is unique due to its specific chain length, which provides an optimal balance between hydrophilicity and molecular weight. This balance makes it particularly effective in applications requiring enhanced solubility and stability of the resulting compounds .

Biological Activity

m-PEG7-acid, or methoxy polyethylene glycol with a seven-unit ethylene glycol chain and a terminal carboxylic acid group, is a hydrophilic polymer that has garnered attention for its significant biological activity. This compound is widely utilized in drug delivery systems and bioconjugation applications due to its unique properties.

  • Chemical Formula : C15_{15}H30_{30}O7_{7}
  • Molecular Weight : 368.42 g/mol
  • Appearance : Colorless oily liquid
  • Solubility : Highly soluble in organic solvents such as dichloromethane, tetrahydrofuran, dimethylformamide, and dimethyl sulfoxide.

The terminal carboxylic acid group of this compound allows it to react with amine-containing moieties, facilitating the formation of stable amide bonds in the presence of coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HATU (1-(bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate).

Biological Activity

This compound exhibits several biological activities that enhance its utility in therapeutic applications:

  • Hydrophilicity : Its hydrophilic nature improves the solubility and stability of drugs in biological systems, which is crucial for effective drug delivery.
  • Biocompatibility : Generally considered non-toxic, this compound shows low immunogenicity, making it suitable for therapeutic use.
  • Pharmacokinetic Enhancement : The conjugation of this compound to drugs can significantly improve their pharmacokinetic properties, including increased half-life and reduced clearance rates from the body.

Applications in Drug Delivery

This compound is particularly valuable in the development of PEG-drug conjugates. These conjugates can enhance the therapeutic profile of drugs by:

  • Increasing solubility in aqueous environments.
  • Reducing immunogenic responses.
  • Allowing for controlled release mechanisms.

Comparison with Other PEG Derivatives

Compound NameFunctional GroupUnique Features
m-PEG5-acidTerminal carboxylic acidShorter PEG chain; less hydrophilic
m-PEG10-acidTerminal carboxylic acidLonger PEG chain; higher hydrophilicity
Mal-amido-PEG7-acidAmido groupUsed specifically for PROTAC synthesis
PEGylated proteinsVariesEnhanced stability and reduced immunogenicity

This compound stands out due to its optimal balance between hydrophilicity and reactivity, making it particularly useful in drug delivery systems and bioconjugation applications.

Case Studies and Research Findings

Recent studies have explored the effects of this compound in various contexts:

  • Improvement of Peptide Therapeutics :
    A study demonstrated that PEGylated peptides incorporating this compound maintained good affinity for target receptors while enhancing stability. The addition of PEG units at specific sites was shown to optimize biological activity without compromising efficacy .
  • Anti-PEG Antibody Response :
    Research has indicated that while mPEG is biocompatible, it can trigger anti-PEG antibody production. This immune response can lead to reduced therapeutic efficacy and rapid clearance of mPEGylated drugs from circulation. Understanding this interaction is crucial for developing safer PEGylated therapeutics .
  • Toxicology Assessments :
    Toxicological studies have shown that this compound has a high LD50 (>2000 mg/kg), indicating a favorable safety profile in animal models. Observations from these studies suggest that standard laboratory safety practices should be followed when handling this compound due to its research chemical status .

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O9/c1-19-4-5-21-8-9-23-12-13-25-15-14-24-11-10-22-7-6-20-3-2-16(17)18/h2-15H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOPQIPMESCUIHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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